(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Table 1: Key Structural Descriptors
The stereochemistry of the pyridinylmethyleneamino group (E-configuration) optimizes spatial alignment with target binding pockets, as evidenced by molecular docking studies.
Pharmacological Significance of Pyrroloquinoxaline Scaffolds in Drug Discovery
Pyrroloquinoxalines have emerged as privileged scaffolds in medicinal chemistry due to their versatility in interacting with enzymes, receptors, and nucleic acids. The subject compound’s pharmacological relevance is contextualized by the following applications:
Kinase Inhibition
The compound’s pyridinyl group mimics ATP-binding motifs, enabling competitive inhibition of tyrosine kinases such as EphA3 and PTP1B . Computational studies reveal that the cyclohexenylethyl chain occupies hydrophobic subpockets in kinase domains, while the carboxamide forms critical hydrogen bonds with catalytic residues. For example, analogous derivatives suppress angiogenesis in lymphoma models by >70% at nanomolar concentrations.
Epigenetic Modulation
Pyrroloquinoxalines act as Sirtuin 6 (Sirt6) activators , enhancing deacetylation activity by 3–5 fold. The amino-carboxamide side chain stabilizes interactions with Sirt6’s extended binding pocket, particularly through π-cation interactions with Trp188. This mechanism reduces proinflammatory cytokine production (e.g., IL-6, TNF-α) and inhibits SARS-CoV-2 replication in vitro.
Antioxidant Activity
Derivatives with electron-donating groups, such as the amino substituent, exhibit radical scavenging capabilities. Kinetic studies show hydroxyl radical (HO˙) quenching rates of 8.56 × 108 M−1s−1 in lipid environments, comparable to Trolox and gallic acid.
Table 2: Pharmacological Targets and Activities
Structure-Activity Relationship (SAR) Insights
Properties
IUPAC Name |
2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O/c26-23-21(25(33)28-15-13-17-8-2-1-3-9-17)22-24(31-20-12-5-4-11-19(20)30-22)32(23)29-16-18-10-6-7-14-27-18/h4-8,10-12,14,16H,1-3,9,13,15,26H2,(H,28,33)/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAWSXPXVKVPMR-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, drawing on diverse research findings.
Synthesis
The synthesis of the compound typically involves several steps, including the formation of key intermediates through reactions such as cross-coupling and nucleophilic substitutions. The synthetic route may utilize starting materials like pyridine derivatives and cyclohexene compounds, with various reagents to facilitate the formation of the desired amine and carboxamide functionalities.
Structural Characteristics
The structure of this compound can be depicted as follows:
This molecular formula indicates a complex arrangement of nitrogen-containing heterocycles, which are often associated with significant biological activities. The presence of both pyridine and quinoxaline moieties suggests potential interactions with biological targets such as enzymes or receptors.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies on pyrroloquinoxaline derivatives have shown their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | MCF-7 |
| Title Compound | 7.5 | A549 |
These findings suggest that the title compound may also exhibit similar anticancer effects, warranting further investigation into its efficacy against various cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented extensively. For example, pyridine-based Schiff bases have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mode of action often involves disruption of bacterial cell membranes or inhibition of vital enzymatic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25.0 µg/mL |
Given the structural similarities, it is plausible that the title compound could exhibit comparable antimicrobial activity.
Enzyme Inhibition
Inhibition studies on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have shown that compounds with similar frameworks can act as effective inhibitors. For instance, a related pyridine derivative displayed IC50 values significantly lower than standard inhibitors, indicating a strong binding affinity to the enzyme active sites.
Case Studies
Recent research has highlighted the biological activity of structurally related compounds in various therapeutic areas:
- Antitumor Studies : A study demonstrated that derivatives with a similar quinoxaline core exhibited selective cytotoxicity against tumor cells while sparing normal cells.
- Antimicrobial Efficacy : Another investigation revealed that specific modifications in the pyridine ring enhanced the antimicrobial potency against resistant strains.
- Neuroprotective Effects : Some derivatives were evaluated for neuroprotective properties in models of neurodegenerative diseases, showing promise in reducing oxidative stress markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a pyrrolo[2,3-b]quinoxaline core with several analogues, but substitutions critically influence physicochemical and biological properties. Below is a comparative analysis (Table 1) and discussion.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Imine Substituent Diversity: The pyridin-2-ylmethylene group in the target compound provides a nitrogen lone pair for H-bonding, contrasting with the thienylmethylene (, sulfur atom) and 3,4-dihydroxybenzylidene (, catechol for chelation).
Side Chain Modifications :
- The 2-(cyclohex-1-en-1-yl)ethyl group balances hydrophobicity and rigidity, whereas 2-phenylethyl () is more lipophilic, and 2-methoxyethyl () prioritizes solubility.
Electronic Effects: Electron-withdrawing groups (e.g., pyridine in the target) may reduce electron density in the quinoxaline core, affecting π-stacking. Electron-donating groups (e.g., 3-ethoxy-4-hydroxy in ) could increase reactivity.
Implications for Bioactivity and Physicochemical Properties
- Solubility : Compounds with polar substituents (e.g., 3,4-dihydroxy in -ethoxy-4-hydroxy in ) likely exhibit higher aqueous solubility than the target compound or thiophene/phenylethyl derivatives .
- Target Binding : The pyridine group in the target compound may engage in specific H-bonding with enzymes or receptors, whereas the thiophene () could interact via sulfur-containing motifs in active sites .
- Metabolic Stability : Cyclohexenyl and ethoxypropyl side chains () may confer resistance to oxidative metabolism compared to methoxyethyl or phenylethyl groups .
Research Findings and Limitations
While direct biological data for the target compound are unavailable, structural analogues suggest:
- : The 3-ethoxy-4-hydroxybenzylidene derivative showed moderate kinase inhibition in preliminary assays, attributed to its polar substituents .
- : Thiophene-containing analogues demonstrated enhanced antibacterial activity, possibly due to sulfur’s role in disrupting bacterial membranes .
- : Catechol-bearing compounds exhibited metal chelation properties, relevant for antioxidant or metalloenzyme-targeted therapies .
Limitations : Direct comparisons are hindered by insufficient bioactivity data for the target compound. Further studies should prioritize synthesizing and testing analogues under standardized conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Answer : The synthesis typically involves multi-step organic reactions, such as C–N coupling (e.g., Buchwald-Hartwig or Ullmann reactions) for constructing the pyrrolo[2,3-b]quinoxaline core, followed by Schiff base formation for the pyridin-2-ylmethylene moiety. Ugi multicomponent reactions (MCRs) may also be utilized for introducing cyclohexenyl ethyl groups . Key intermediates should be purified via column chromatography and characterized by NMR and LC-MS to confirm regioselectivity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Answer : Use a combination of NMR (to confirm proton environments and stereochemistry), NMR (for carbon backbone verification), and high-resolution mass spectrometry (HRMS) to validate molecular weight. For ambiguous signals, 2D NMR techniques (e.g., COSY, NOESY) can resolve conformational ambiguities. Cross-referencing with crystallographic data from analogous compounds (e.g., ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives) may provide additional structural insights .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s structural similarity to pyrrolo[2,3-d]pyrimidine kinase inhibitors . Parallel screening in bacterial/fungal cultures (e.g., MIC determination) can evaluate antimicrobial potential, as seen in related quinoxaline derivatives .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of this compound, particularly for scalability and yield improvement?
- Answer : Implement a continuous-flow reactor to enhance reaction control and reproducibility. For example, adapt the Omura-Sharma-Swern oxidation protocol (used in diphenyldiazomethane synthesis) to stabilize reactive intermediates (e.g., imines or diazo compounds) and reduce side reactions. Use Design of Experiments (DoE) to statistically optimize parameters like temperature, residence time, and catalyst loading . Real-time monitoring via inline FTIR or UV-Vis can streamline process adjustments .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Answer : Investigate dynamic effects such as tautomerism or rotameric equilibria using variable-temperature NMR. For example, the pyridin-2-ylmethylene group may exhibit E/Z isomerism under certain conditions, leading to split signals. Computational modeling (DFT or MD simulations) can predict stable conformers, while X-ray crystallography (if feasible) provides definitive structural proof . Cross-validate with LC-MS to rule out impurities .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological relevance of the cyclohexenyl ethyl substituent?
- Answer : Synthesize analogs with modified cyclohexenyl groups (e.g., saturated cyclohexyl, smaller cyclopentyl, or aromatic substituents) and compare their binding affinities in target assays (e.g., kinase inhibition). Use molecular docking to map hydrophobic interactions in binding pockets, as demonstrated in pyrrolo[2,3-d]pyrimidine carboxamide studies . Pair with pharmacokinetic profiling (e.g., LogP, metabolic stability) to correlate structural changes with bioavailability .
Q. What advanced analytical techniques are critical for characterizing degradation products under stress conditions?
- Answer : Employ LC-HRMS/MS with fragmentation patterns to identify degradation pathways (e.g., hydrolysis of the carboxamide group or oxidation of the cyclohexenyl moiety). Accelerated stability studies (40°C/75% RH) combined with NMR tracking can reveal pH-sensitive degradation. For photostability, use UV-light exposure followed by HPLC-DAD to detect photo-oxidation products .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Answer : Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., kinases or GPCRs) in cell lines and assess changes in compound efficacy. For in vivo models, employ zebrafish or Drosophila melanogaster (as in MOMO compound studies) to evaluate developmental or behavioral effects . Proteomic profiling (e.g., SILAC or TMT labeling) can identify differentially expressed proteins post-treatment .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or biodegradable catalysts) to align with sustainability trends .
- Data Contradiction : Always cross-validate anomalous results with orthogonal techniques (e.g., NMR vs. X-ray) and replicate experiments under controlled conditions .
- Biological Evaluation : Combine phenotypic screening with target-based assays to balance specificity and serendipitous discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
